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Introduction

T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune

checkpoint receptor expressed on various immune cells, including activated T cells, regulatory

T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor

(PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby

preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a

negative regulator has made it a promising target for cancer immunotherapy.[1][5]

The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two

key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an

Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination

of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental

methodologies used to elucidate its function.

Structure and Function of the TIGIT Cytoplasmic
Domain
The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its

inhibitory signaling. It is comprised of:

An ITIM domain: Characterized by the consensus sequence (S/I/V/L)xYxx(I/V/L). The ITIM

domain is a common feature of inhibitory receptors in the immune system.
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An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert

with the ITIM domain.[7]

Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigen-

presenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational

change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITT-

like motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the

downstream inhibitory signaling cascade.

The TIGIT ITIM-Mediated Signaling Pathway
The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic

phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to

a multi-step inhibitory cascade:

Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to

CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as

FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]

Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as

recruitment platforms for SH2 domain-containing phosphatases. While much of the literature

highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like

motif (often through adaptor proteins like Grb2 or β-arrestin 2), ITIM domains are classically

known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of

SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory

function.[11][13]

Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the

activity of kinases involved in activating signaling pathways. SHIP1, for instance,

dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second

messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and

downstream MAPK signaling cascades.[8][9]

Suppression of NF-κB Activation: TIGIT signaling also leads to the suppression of the NF-κB

pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail,

impairs the autoubiquitination of TRAF6, a critical step for NF-κB activation.[11][13]
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Functional Consequences: The culmination of these inhibitory signals is the suppression of

effector functions in T cells and NK cells. This includes reduced proliferation, decreased

production of pro-inflammatory cytokines like IFN-γ and IL-12, and diminished cytotoxic

activity against target cells.[3][8][11]

Signaling Pathway Visualization
The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand

engagement.
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Caption: TIGIT inhibitory signaling pathway.
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Quantitative Data Summary
While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the

following table summarizes key molecular interactions and their functional outcomes derived

from various studies.

Interacting
Molecules

Key
Residue/Domain

Functional
Outcome

Cell Type Studied

TIGIT + SHIP1 ITT-like motif (Tyr225)

Inhibition of PI3K and

MAPK signaling,

suppression of NK cell

cytotoxicity.[7]

NK Cells

TIGIT + β-arrestin 2 +

SHIP1
ITT-like motif

Impairs TRAF6

autoubiquitination,

abolishes NF-κB

activation, suppresses

IFN-γ production.[11]

[13]

NK Cells

TIGIT + Grb2 + SHIP1 ITT-like motif (Tyr225)

Prematurely

terminates PI3K and

MAPK signaling.[7]

NK Cells

TIGIT + CD155
Extracellular IgV

domain

High-affinity binding

that outcompetes the

activating receptor

CD226 (DNAM-1).[10]

T Cells, NK Cells

Experimental Protocols
The function of the TIGIT ITIM domain and its associated signaling pathway has been

elucidated through a variety of immunological and biochemical techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction
Analysis
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Objective: To demonstrate the physical interaction between phosphorylated TIGIT and

downstream signaling molecules like SHIP1.

Methodology:

Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.

[11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve

protein phosphorylation.[12] Cells are then lysed in a buffer containing detergents and

protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.

Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a

tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then

captured using protein A/G-conjugated beads.

Washing and Elution: The beads are washed multiple times to remove non-specifically

bound proteins. The bound proteins are then eluted from the beads, typically by boiling in

SDS-PAGE sample buffer.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies against the suspected interacting proteins (e.g.,

anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target

protein confirms the interaction.

Luciferase Reporter Assay for NF-κB Activity
Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-κB transcription factor

pathway.

Methodology:

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids

encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NF-

κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected

for normalization.

Cell Stimulation: The transfected cells are stimulated to activate the NF-κB pathway.
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Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the

luciferase activity is measured using a luminometer. The firefly luciferase signal is

normalized to the Renilla luciferase signal.

Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT

compared to control cells indicates that TIGIT signaling suppresses NF-κB activation.[11]

Flow Cytometry for Functional Readouts (IFN-γ
Production)

Objective: To measure the impact of TIGIT engagement on the production of effector

cytokines like Interferon-gamma (IFN-γ) at a single-cell level.

Methodology:

Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that

either express or do not express the TIGIT ligand CD155.

Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is

added to the culture for the final few hours. This causes cytokines like IFN-γ to accumulate

inside the cell instead of being secreted.

Cell Staining: Cells are harvested and first stained with antibodies against surface markers

to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).

Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies

to access intracellular proteins.

Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled

antibody specific for IFN-γ.

Data Acquisition and Analysis: The fluorescence of individual cells is measured using a

flow cytometer. The percentage of IFN-γ-positive cells and the mean fluorescence intensity

(MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]

Experimental Workflow Visualization
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The diagram below outlines a typical co-immunoprecipitation workflow used to validate the

interaction between TIGIT and SHIP1.

Co-Immunoprecipitation Workflow

Start: TIGIT-expressing cells
(e.g., YTS-TIGIT)

Stimulate with Pervanadate
(to preserve phosphorylation)

Lyse cells to release
protein complexes

Immunoprecipitate with
anti-TIGIT antibody
+ Protein A/G beads

Wash beads to remove
non-specific binders

Elute bound proteins

Separate proteins
by SDS-PAGE

Western Blot:
Probe with anti-SHIP1 antibody

Result: Detect SHIP1 band,
confirming interaction
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Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation.

Conclusion

The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the

inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade

involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain

effectively dampens key activating pathways such as PI3K, MAPK, and NF-κB.[8][9] This leads

to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining

immune homeostasis. Understanding the intricate molecular details of this pathway is

paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis

and reinvigorate anti-tumor immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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